alpha-Ketoglutaramate

Content Navigation

CAS Number

Product Name

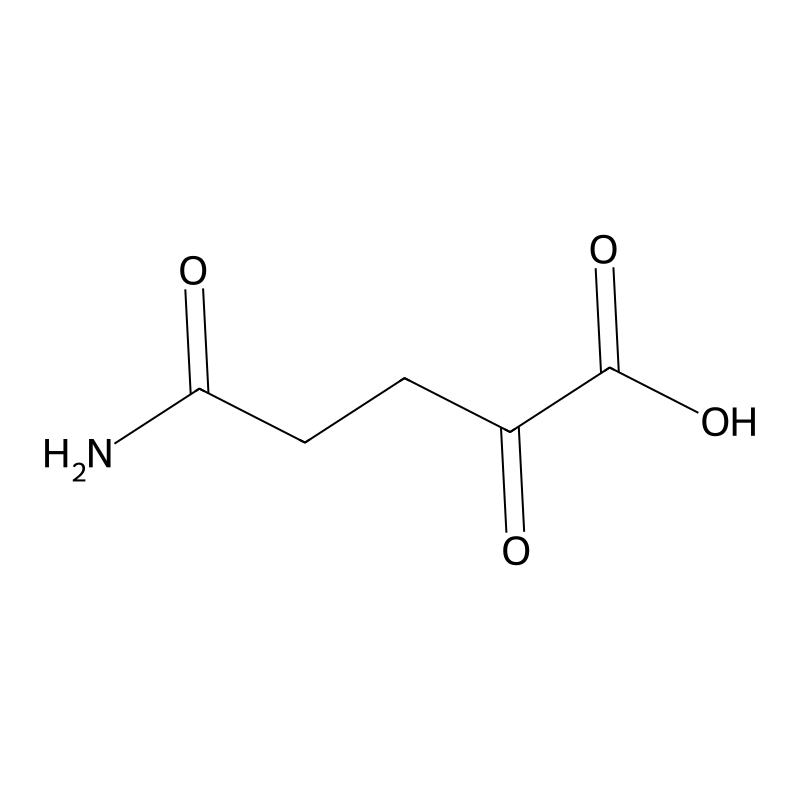

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

alpha-Ketoglutaramate (α-KGM) is a 2-oxo monocarboxylic acid and the specific endogenous substrate for ω-amidase (Nit2). As the central intermediate in the glutamine transaminase-ω-amidase (GTωA) metabolic pathway, it serves as a measurable node for redox-neutral glutamine metabolism and ammonia detoxification. In aqueous environments, α-KGM exists in a dynamic equilibrium with its cyclic lactam, 2-hydroxy-5-oxoproline. For procurement professionals and biochemical researchers, acquiring α-KGM is necessary for calibrating diagnostic assays for hyperammonemic diseases, such as hepatic encephalopathy (HE), and for screening modulators of the Nit2 protein, where generic glutamine metabolites cannot serve as functional substrates [1].

Substituting α-KGM with upstream precursors (L-glutamine) or downstream products (α-ketoglutarate, α-KG) compromises assay integrity. In enzymatic studies, ω-amidase possesses strict substrate specificity for the terminal amide of α-KGM; it exhibits zero hydrolytic activity toward glutamine or α-KG. Furthermore, in clinical metabolomics for hepatic encephalopathy, α-KGM provides a quantified correlation to brain-specific glutamine transamination that generic ammonia or α-KG levels fail to capture. Finally, the thermodynamic profile of α-KGM—specifically its rapid cyclization to a lactam at physiological pH—requires specific pH controls and in situ equilibrium management that are entirely absent when working with stable, non-cyclizing analogs like α-KG [1].

Absolute Substrate Specificity for ω-Amidase (Nit2) Activity Assays

To quantify the activity of ω-amidase (Nit2), researchers must use α-KGM as the primary substrate. Comparative enzymatic assays demonstrate that while ω-amidase hydrolyzes the open-chain form of α-KGM to yield α-KG and ammonia, it shows zero catalytic activity when presented with L-glutamine or standard α-keto acids. This specificity allowed researchers to purify ω-amidase over 3,600-fold from crude cytosols using α-KGM-dependent 96-well plate assays. Utilizing generic glutamine pathway metabolites results in a failure to initiate the target biocatalytic cascade [1].

| Evidence Dimension | ω-Amidase (Nit2) catalytic hydrolysis activity |

| Target Compound Data | Efficient hydrolysis to α-KG and ammonia (enables >3600-fold enzyme purification tracking) |

| Comparator Or Baseline | L-Glutamine / α-KG (Zero hydrolytic activity) |

| Quantified Difference | 100% exclusive substrate preference for α-KGM over canonical glutamine metabolites |

| Conditions | 96-well plate biocatalytic cascade assay (coupled with alanine transaminase/lactate dehydrogenase) |

Procurement of exact α-KGM is required for developing high-throughput screening assays targeting Nit2/ω-amidase modulators in cancer research.

Quantitative Diagnostic Correlation in Hepatic Encephalopathy (HE)

In the monitoring of hyperammonemic diseases such as hepatic encephalopathy (HE), α-KGM serves as a specific biomarker that differentiates central nervous system stress from systemic fluctuations. Studies tracking HE in thioacetamide-induced models reveal that the ratio of α-KG to α-KGM in blood plasma and brain tissue provides a measurable diagnostic metric for disease severity. Unlike systemic ammonia, which fluctuates due to peripheral factors, α-KGM accumulation in the cerebrospinal fluid directly reflects the localized upregulation of the glutaminase II pathway. Consequently, analytical standards of α-KGM are required to calibrate LC-MS/MS diagnostic panels [1].

| Evidence Dimension | Diagnostic correlation with HE severity |

| Target Compound Data | Directly correlates with neurotoxic glutamine transamination and HE progression via α-KG/α-KGM ratio |

| Comparator Or Baseline | Systemic Ammonia (Generic marker, lacks brain-specific metabolic context) |

| Quantified Difference | α-KGM provides a pathway-specific metric for central nervous system ammonia detoxification, whereas generic ammonia does not |

| Conditions | LC-MS/MS metabolomic profiling of plasma, CSF, and brain tissue in HE models |

Clinical laboratories must procure α-KGM analytical standards to establish valid calibration curves for diagnosing urea cycle disorders and hepatic encephalopathy.

Cyclization Dynamics Dictating Handling and Formulation

A critical differentiator of α-KGM from standard in-class substitutes like α-KG is its solution-phase thermodynamic behavior. At a physiological pH of 7.2, α-KGM exists in a dynamic equilibrium where approximately 99.7% spontaneously cyclizes into the lactam form (2-hydroxy-5-oxoproline), leaving only ~0.3% in the open-chain configuration. Because only the open-chain form serves as the active substrate for ω-amidase, this extreme cyclization ratio irreversibly pulls the upstream transamination reaction forward. This structural instability means that generic handling protocols used for stable α-keto acids fail; buyers must implement specific pH controls or utilize rapid in situ generation to maintain assay viability[1].

| Evidence Dimension | Solution-phase structural equilibrium at pH 7.2 |

| Target Compound Data | ~99.7% cyclic lactam, ~0.3% active open-chain form |

| Comparator Or Baseline | α-Ketoglutarate (α-KG) (100% stable open-chain keto acid, no cyclization) |

| Quantified Difference | >99% variance in active open-chain availability under physiological conditions |

| Conditions | Aqueous solution at physiological pH (7.2) |

Understanding this cyclization dictates strict storage, preparation, and assay conditions to prevent the loss of the active open-chain substrate.

Tracing Redox-Neutral Metabolic Rewiring in Hypoxic Tumors

In tumor biology, distinguishing between the canonical glutaminase (GLS) pathway and the GTωA pathway is necessary for mapping metabolic dependencies. The canonical pathway requires oxidative conditions, whereas the conversion of glutamine to α-KGM via glutamine transaminase operates without net redox changes. This redox-neutral profile allows the GTωA pathway to function in hypoxic cancer cells. Tracing the specific accumulation of α-KGM allows researchers to map this hypoxic metabolic rewiring. Using α-KG as a proxy obscures this distinction, as α-KG is the end-product of both the oxidative and redox-neutral pathways[1].

| Evidence Dimension | Pathway redox requirements in hypoxic environments |

| Target Compound Data | Produced via redox-neutral transamination (active in hypoxia) |

| Comparator Or Baseline | Canonical GLS pathway intermediates (Requires net oxidative conditions, suppressed in hypoxia) |

| Quantified Difference | Exclusive tracing of redox-neutral glutamine utilization vs. confounded dual-pathway tracing |

| Conditions | Metabolic flux analysis in hypoxic tumor models |

Oncology researchers must procure α-KGM to specifically isolate and trace the hypoxia-resistant glutaminase II pathway in tumor models.

High-Throughput Screening for Nit2/ω-Amidase Modulators

Because α-KGM is the required natural substrate for ω-amidase, it is the indispensable reagent for developing 96-well biocatalytic cascade assays. These assays are used to screen for small-molecule inhibitors of the Nit2 protein in oncology drug discovery [1].

Calibration of Clinical LC-MS/MS Diagnostic Panels

Due to its direct quantitative correlation with hepatic encephalopathy, high-purity α-KGM is required as an analytical standard. Clinical metabolomics laboratories use it to establish calibration curves for quantifying the α-KG/α-KGM ratio in patient cerebrospinal fluid and plasma[2].

Metabolic Flux Analysis in Hypoxic Cancer Models

In tumor microenvironments where oxidative canonical glutamine metabolism is suppressed, researchers utilize α-KGM to trace the redox-neutral GTωA pathway. Procuring this specific intermediate allows for the precise mapping of metabolic rewiring in hypoxic cancer cells [3].

Enzymatic Synthesis and Biocatalysis Optimization

The defined cyclization dynamics of α-KGM (forming 2-hydroxy-5-oxoproline) are leveraged in specialized biocatalytic systems to irreversibly drive upstream transamination reactions forward. Industrial biochemists procure α-KGM to optimize the thermodynamic yield of engineered nitrogen-cycling pathways [4].

References

- [1] Krasnikov, B. F., et al. "Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor, that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine." Analytical Biochemistry 393.2 (2009): 222-230.

- [2] Kosenko, E. A., et al. "The Balance of Ketoacids α-Ketoglutarate and α-Ketoglutaramate Reflects the Degree of the Development of Hepatoencephalopathy in Rats." International Journal of Molecular Sciences 25.24 (2024): 13568.

- [3] Herrle, N., et al. "The transaminase-omega-amidase pathway is a redox switch in glutamine metabolism that generates alpha-ketoglutarate." bioRxiv (2024).

- [4] Cooper, A. J. L., et al. "Chemistry, biochemistry and clinical relevance of the glutamine metabolite α-ketoglutaramate/2-hydroxy-5-oxoproline." ConnectSci (2023).

Physical Description

XLogP3

Other CAS

Wikipedia

2-oxoglutaramic acid

Dates

Synthesis of α-Ketoglutaramic acid

Dunxin Shen, Laken Kruger, Tyler Deatherage, Travis T DentonPMID: 32771374 DOI: 10.1016/j.ab.2020.113862

Abstract

α-Ketoglutaramic acid (KGM, α-ketoglutaramate), also known as 2-oxoglutaramic acid (OGM, 2-oxoglutaramate), is a substrate of ω-amidase, also known as Nitrilase 2 (NIT2), and is essential for studying the canonical role of ω-amidase, as well as its role in multiple diseases. Until now, KGM used for biological studies has been prepared most often by the enzymatic oxidation of l-glutamine using snake venom l-amino acid oxidase, which provides KGM as an aqueous solution, containing by-products including 5-oxoproline and α-ketoglutarate. The enzymatic method for KGM preparation, therefore, cannot provide pure product or an accurate percent yield evaluation. Here, we report a synthetic method for the preparation of this important substrate, KGM, in 3 steps, from l-2-hydroxyglutaramic acid, in pure form, in 53% overall yield.HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples

Yevgeniya I Shurubor, Arthur J L Cooper, Elena P Isakova, Yulia I Deryabina, M Flint Beal, Boris F KrasnikovPMID: 26576832 DOI: 10.1016/j.ab.2015.11.003

Abstract

α-Ketoglutaramate is an important glutamine metabolite in mammals, plants, and many bacteria. It is also a nicotine metabolite in certain bacteria. Previously published methods for the determination of α-ketoglutaramate in biological samples have considerable drawbacks. Here, we describe a relatively simple high-performance liquid chromatography (HPLC)-based method for measurement of α-ketoglutaramate in plasma and deproteinized tissues that overcomes these drawbacks. Concentrations of α-ketoglutaramate in normal rat liver, kidney, brain, and plasma were found to be approximately 216, 13, 6, and 19 μM, respectively. The HPLC method should be useful for studying the role of α-ketoglutaramate in eukaryotic glutamine metabolism and in bacterial nicotine metabolism.Evidence that glutamine transaminase and omega-amidase potentially act in tandem to close the methionine salvage cycle in bacteria and plants

Kenneth W Ellens, Lynn G L Richardson, Océane Frelin, Joseph Collins, Cintia Leite Ribeiro, Yih-Feng Hsieh, Robert T Mullen, Andrew D HansonPMID: 24837359 DOI: 10.1016/j.phytochem.2014.04.012

Abstract

S-Adenosylmethionine is converted enzymatically and non-enzymatically to methylthioadenosine, which is recycled to methionine (Met) via a salvage pathway. In plants and bacteria, enzymes for all steps in this pathway are known except the last: transamination of α-ketomethylthiobutyrate to give Met. In mammals, glutamine transaminase K (GTK) and ω-amidase (ω-Am) are thought to act in tandem to execute this step, with GTK forming α-ketoglutaramate, which ω-Am hydrolyzes. Comparative genomics indicated that GTK and ω-Am could function likewise in plants and bacteria because genes encoding GTK and ω-Am homologs (i) co-express with the Met salvage gene 5-methylthioribose kinase in Arabidopsis, and (ii) cluster on the chromosome with each other and with Met salvage genes in diverse bacteria. Consistent with this possibility, tomato, maize, and Bacillus subtilis GTK and ω-Am homologs had the predicted activities: GTK was specific for glutamine as amino donor and strongly preferred α-ketomethylthiobutyrate as amino acceptor, and ω-Am strongly preferred α-ketoglutaramate. Also consistent with this possibility, plant GTK and ω-Am were localized to the cytosol, where the Met salvage pathway resides, as well as to organelles. This multiple targeting was shown to result from use of alternative start codons. In B. subtilis, ablating GTK or ω-Am had a modest but significant inhibitory effect on growth on 5-methylthioribose as sole sulfur source. Collectively, these data indicate that while GTK, coupled with ω-Am, is positioned to support significant Met salvage flux in plants and bacteria, it can probably be replaced by other aminotransferases.Molecular identification of omega-amidase, the enzyme that is functionally coupled with glutamine transaminases, as the putative tumor suppressor Nit2

Stéphane Jaisson, Maria Veiga-da-Cunha, Emile Van SchaftingenPMID: 19596042 DOI: 10.1016/j.biochi.2009.07.002

Abstract

Our purpose was to identify the sequence of omega-amidase, which hydrolyses the amide group of alpha-ketoglutaramate, a product formed by glutamine transaminases. In the Bacillus subtilis genome, the gene encoding a glutamine transaminase (mtnV) is flanked by a gene encoding a putative 'carbon-nitrogen hydrolase'. The closest mammalian homolog of this putative bacterial omega-amidase is 'nitrilase 2', whose size and amino acid composition were in good agreement with those reported for purified rat liver omega-amidase. Mouse nitrilase 2 was expressed in Escherichia coli, purified and shown to catalyse the hydrolysis of alpha-ketoglutaramate and other known substrates of omega-amidase. No such activity was observed with mouse nitrilase 1. We conclude that mammalian nitrilase 2 is omega-amidase.Homologous gene clusters of nicotine catabolism, including a new ω-amidase for α-ketoglutaramate, in species of three genera of Gram-positive bacteria

Cristina Cobzaru, Petra Ganas, Marius Mihasan, Paula Schleberger, Roderich BrandschPMID: 21288482 DOI: 10.1016/j.resmic.2011.01.001

Abstract

Gram-positive soil bacteria Arthrobacter nicotinovorans, Nocardioides sp. JS614 and Rhodococcus opacus were shown to contain similarly organized clusters of homologous genes for nicotine catabolism. An uncharacterized gene of a predicted nitrilase within these gene clusters was cloned from A. nicotinovorans and biochemical data unexpectedly showed that the protein exhibited ω-amidase activity toward α-ketoglutaramate. Structural modelling of the protein suggested the presence of the catalytic triad Cys-Glu-Lys, characteristic of this class of enzymes, and supported α-ketoglutaramate as substrate. A-ketoglutaramate could be generated by hydrolytic cleavage of the C-N bond of the trihydroxypyridine ring produced by nicotine catabolism in these bacteria. This ω-amidase, together with glutamate dehydrogenase, may form a physiologically relevant enzyme couple, leading to transformation of metabolically inert α-ketoglutaramate derived from trihydroxypyridine into glutamate, a central compound of nitrogen metabolism.A genetic toolkit for the analysis of metabolic changes in Drosophila provides new insights into metabolic responses to stress and malignant transformation

L Gándara, L Durrieu, C Behrensen, P WappnerPMID: 31882718 DOI: 10.1038/s41598-019-56446-3

Abstract

Regulation of the energetic metabolism occurs fundamentally at the cellular level, so analytical strategies must aim to attain single cell resolution to fully embrace its inherent complexity. We have developed methods to utilize a toolset of metabolic FRET sensors for assessing lactate, pyruvate and 2-oxoglutarate levels of Drosophila tissues in vivo by imaging techniques. We show here how the energetic metabolism is altered by hypoxia: While some larval tissues respond to low oxygen levels by executing a metabolic switch towards lactic fermentation, the fat body and salivary glands do not alter their energetic metabolism. Analysis of tumor metabolism revealed that depending on the genetic background, some tumors undergo a lactogenic switch typical of the Warburg effect, while other tumors do not. This toolset allows for developmental and physiologic studies in genetically manipulated Drosophila individuals in vivo.Enzymatic analysis of α-ketoglutaramate--a biomarker for hyperammonemia

Lenka Halámková, Shay Mailloux, Jan Halámek, Arthur J L Cooper, Evgeny KatzPMID: 23141304 DOI: 10.1016/j.talanta.2012.08.022

Abstract

Two enzymatic assays were developed for the analysis of α-ketoglutaramate (KGM)-an important biomarker of hepatic encephalopathy and other hyperammonemic diseases. In both procedures, KGM is first converted to α-ketoglutarate (KTG) via a reaction catalyzed by ω-amidase (AMD). In the first procedure, KTG generated in the AMD reaction initiates a biocatalytic cascade in which the concerted action of alanine transaminase and lactate dehydrogenase results in the oxidation of NADH. In the second procedure, KTG generated from KGM is reductively aminated, with the concomitant oxidation of NADH, in a reaction catalyzed by L-glutamic dehydrogenase. In both assays, the decrease in optical absorbance (λ=340 nm) corresponding to NADH oxidation is used to quantify concentrations of KGM. The two analytical procedures were applied to 50% (v/v) human serum diluted with aqueous solutions containing the assay components and spiked with concentrations of KGM estimated to be present in normal human plasma and in plasma from hyperammonemic patients. Since KTG is the product of AMD-catalyzed hydrolysis of KGM, in a separate study, this compound was used as a surrogate for KGM. Statistical analyses of samples mimicking the concentration of KGM assumed to be present in normal and pathological concentration ranges were performed. Both enzymatic assays for KGM were confirmed to discriminate between the predicted normal and pathophysiological concentrations of the analyte. The present study is the first step toward the development of a clinically useful probe for KGM analysis in biological fluids.Structural insights into the catalytic active site and activity of human Nit2/ω-amidase: kinetic assay and molecular dynamics simulation

Chin-Hsiang Chien, Quan-Ze Gao, Arthur J L Cooper, Jyun-Hong Lyu, Sheh-Yi SheuPMID: 22674578 DOI: 10.1074/jbc.M111.259119

Abstract

Human nitrilase-like protein 2 (hNit2) is a putative tumor suppressor, recently identified as ω-amidase. hNit2/ω-amidase plays a crucial metabolic role by catalyzing the hydrolysis of α-ketoglutaramate (the α-keto analog of glutamine) and α-ketosuccinamate (the α-keto analog of asparagine), yielding α-ketoglutarate and oxaloacetate, respectively. Transamination between glutamine and α-keto-γ-methiolbutyrate closes the methionine salvage pathway. Thus, hNit2/ω-amidase links sulfur metabolism to the tricarboxylic acid cycle. To elucidate the catalytic specificity of hNit2/ω-amidase, we performed molecular dynamics simulations on the wild type enzyme and its mutants to investigate enzyme-substrate interactions. Binding free energies were computed to characterize factors contributing to the substrate specificity. The predictions resulting from these computations were verified by kinetic analyses and mutational studies. The activity of hNit2/ω-amidase was determined with α-ketoglutaramate and succinamate as substrates. We constructed three catalytic triad mutants (E43A, K112A, and C153A) and a mutant with a loop 116-128 deletion to validate the role of key residues and the 116-128 loop region in substrate binding and turnover. The molecular dynamics simulations successfully verified the experimental trends in the binding specificity of hNit2/ω-amidase toward various substrates. Our findings have revealed novel structural insights into the binding of substrates to hNit2/ω-amidase. A catalytic triad and the loop residues 116-128 of hNit2 play an essential role in supporting the stability of the enzyme-substrate complex, resulting in the generation of the catalytic products. These observations are predicted to be of benefit in the design of new inhibitors or activators for research involving cancer and hyperammonemic diseases.Identification of the putative tumor suppressor Nit2 as omega-amidase, an enzyme metabolically linked to glutamine and asparagine transamination

Boris F Krasnikov, Chin-Hsiang Chien, Regina Nostramo, John T Pinto, Edward Nieves, Myrasol Callaway, Jin Sun, Kay Huebner, Arthur J L CooperPMID: 19595734 DOI: 10.1016/j.biochi.2009.07.003

Abstract

The present report identifies the enzymatic substrates of a member of the mammalian nitrilase-like (Nit) family. Nit2, which is widely distributed in nature, has been suggested to be a tumor suppressor protein. The protein was assumed to be an amidase based on sequence homology to other amidases and on the presence of a putative amidase-like active site. This assumption was recently confirmed by the publication of the crystal structure of mouse Nit2. However, the in vivo substrates were not previously identified. Here we report that rat liver Nit2 is omega-amidodicarboxylate amidohydrolase (E.C. 3.5.1.3; abbreviated omega-amidase), a ubiquitously expressed enzyme that catalyzes a variety of amidase, transamidase, esterase and transesterification reactions. The in vivo amidase substrates are alpha-ketoglutaramate and alpha-ketosuccinamate, generated by transamination of glutamine and asparagine, respectively. Glutamine transaminases serve to salvage a number of alpha-keto acids generated through non-specific transamination reactions (particularly those of the essential amino acids). Asparagine transamination appears to be useful in mitochondrial metabolism and in photorespiration. Glutamine transaminases play a particularly important role in transaminating alpha-keto-gamma-methiolbutyrate, a key component of the methionine salvage pathway. Some evidence suggests that excess alpha-ketoglutaramate may be neurotoxic. Moreover, alpha-ketosuccinamate is unstable and is readily converted to a number of hetero-aromatic compounds that may be toxic. Thus, an important role of omega-amidase is to remove potentially toxic intermediates by converting alpha-ketoglutaramate and alpha-ketosuccinamate to biologically useful alpha-ketoglutarate and oxaloacetate, respectively. Despite its importance in nitrogen and sulfur metabolism, the biochemical significance of omega-amidase has been largely overlooked. Our report may provide clues regarding the nature of the biological amidase substrate(s) of Nit1 (another member of the Nit family), which is a well-established tumor suppressor protein), and emphasizes a) the crucial role of Nit2 in nitrogen and sulfur metabolism, and b) the possible link of Nit2 to cancer biology.α-Ketoglutaramate: an overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle

Arthur J L Cooper, Tomiko KuharaPMID: 24234505 DOI: 10.1007/s11011-013-9444-9

Abstract

Glutamine metabolism is generally regarded as proceeding via glutaminase-catalyzed hydrolysis to glutamate and ammonia, followed by conversion of glutamate to α-ketoglutarate catalyzed by glutamate dehydrogenase or by a glutamate-linked aminotransferase (transaminase). However, another pathway exists for the conversion of glutamine to α-ketoglutarate that is often overlooked, but is widely distributed in nature. This pathway, referred to as the glutaminase II pathway, consists of a glutamine transaminase coupled to ω-amidase. Transamination of glutamine results in formation of the corresponding α-keto acid, namely, α-ketoglutaramate (KGM). KGM is hydrolyzed by ω-amidase to α-ketoglutarate and ammonia. The net glutaminase II reaction is: L - Glutamine + α - keto acid + H2O → α - ketoglutarate + L - amino acid + ammonia. In this mini-review the biochemical importance of the glutaminase II pathway is summarized, with emphasis on the key component KGM. Forty years ago it was noted that the concentration of KGM is increased in the cerebrospinal fluid (CSF) of patients with hepatic encephalopathy (HE) and that the level of KGM in the CSF correlates well with the degree of encephalopathy. In more recent work, we have shown that KGM is markedly elevated in the urine of patients with inborn errors of the urea cycle. It is suggested that KGM may be a useful biomarker for many hyperammonemic diseases including hepatic encephalopathy, inborn errors of the urea cycle, citrin deficiency and lysinuric protein intolerance.Explore Compound Types